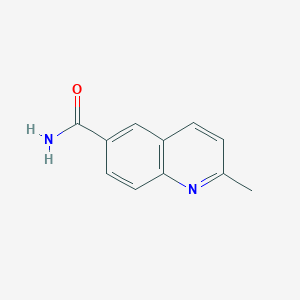

2-Methylquinoline-6-carboxamide

Descripción general

Descripción

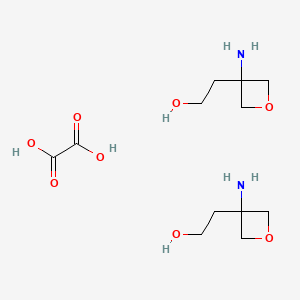

2-Methylquinoline-6-carboxamide is a chemical compound with the molecular formula C11H10N2O . It is used in the field of life sciences as a chemical building block .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies . For instance, a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and their metabotropic glutamate receptor type 1 (mGluR1) antagonistic activities were evaluated in a functional cell-based assay .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 186.213 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Enzyme Inhibition and Drug Design

2-Methylquinoline-6-carboxamide is recognized for its role in drug design, particularly as a poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. The design and synthesis of quinoline-8-carboxamides, a class related to this compound, have demonstrated the importance of intramolecular hydrogen bonds in maintaining the required pharmacophore conformation. These compounds have shown significant potency in inhibiting human recombinant PARP-1 activity, indicating their therapeutic potential in various medical conditions (Lord, Mahon, Lloyd, & Threadgill, 2009).

Cytotoxic Activity

Studies on benzimidazo[2,1-a]isoquinolines with carboxamide side chains, closely related to this compound, have uncovered the cytotoxic nature of these compounds in various cell lines. Particularly, compounds with carboxamide side chains at specific positions have demonstrated reasonable cytotoxicity, implying potential applications in cancer treatment (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).

Radioligand Development

Derivatives of this compound have been investigated for their potential as radioligands for the visualization of peripheral benzodiazepine receptors using positron emission tomography (PET). These studies have highlighted the high specific binding to peripheral benzodiazepine receptors, showcasing the diagnostic potential of these compounds in medical imaging (Matarrese et al., 2001).

Antibacterial and Antifungal Activity

The synthesis of novel quinoline carboxamide derivatives and their subsequent testing against various microorganisms have revealed their antibacterial and antifungal properties. This indicates the potential utility of this compound and its derivatives in developing new antimicrobial agents (Shivaraj, Naveen, Vijayakumar, & Kumar, 2013).

Molecular Switch Properties

Theoretical studies on the molecular switch properties of 7-hydroxyquinoline compounds, related to this compound, have revealed characteristic switch features. These compounds have shown promise in the development of molecular switches, which are pivotal in the advancement of molecular electronics and photonics (Csehi, Halász, & Vibók, 2014).

Mecanismo De Acción

Target of Action

Quinoline derivatives have been reported to have a wide range of biological and pharmaceutical activities .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to various changes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities .

Result of Action

It’s worth noting that quinoline derivatives have been associated with a range of biological and pharmaceutical activities .

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives, including 2-Methylquinoline-6-carboxamide, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

2-methylquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-2-3-8-6-9(11(12)14)4-5-10(8)13-7/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOAWYNLJWFXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)

![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)

![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)